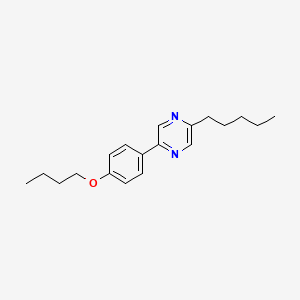
2-(4-Butoxyphenyl)-5-pentylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-5-pentylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This compound, in particular, has a unique structure that includes a butoxyphenyl group and a pentyl chain, making it an interesting subject for research and application in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-pentylpyrazine typically involves the reaction of 4-butoxybenzaldehyde with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization ensures that the compound meets the required standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-pentylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-pentylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-pentylpyrazine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butoxyphenyl)acetamide
- 2-(4-Butoxyphenyl)acetic Acid
- Butonitazene
Comparison
2-(4-Butoxyphenyl)-5-pentylpyrazine stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. Unlike 2-(4-Butoxyphenyl)acetamide and 2-(4-Butoxyphenyl)acetic Acid, which are primarily used in pharmaceutical applications, this compound has broader applications in both industrial and research settings. Butonitazene, on the other hand, is a novel opioid with different pharmacological effects, highlighting the diverse nature of compounds within this chemical family.
Properties
CAS No. |
106011-54-5 |
|---|---|
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-pentylpyrazine |
InChI |
InChI=1S/C19H26N2O/c1-3-5-7-8-17-14-21-19(15-20-17)16-9-11-18(12-10-16)22-13-6-4-2/h9-12,14-15H,3-8,13H2,1-2H3 |
InChI Key |
OQMUVSKJHCTOPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


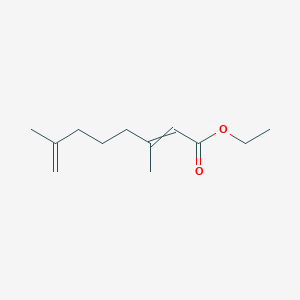
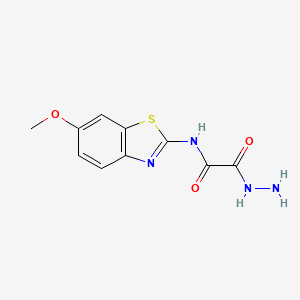
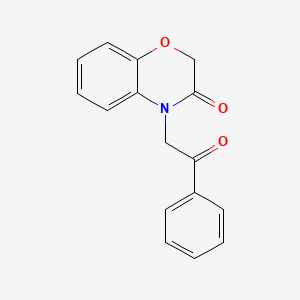
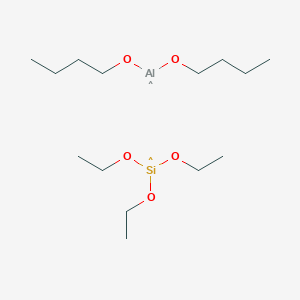
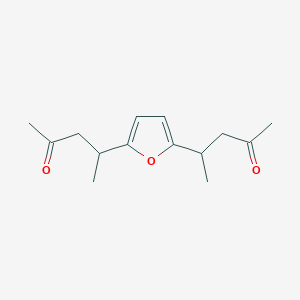
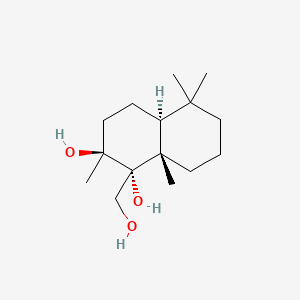
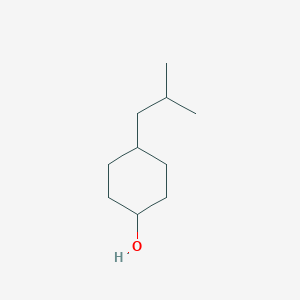
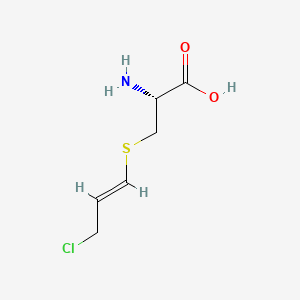
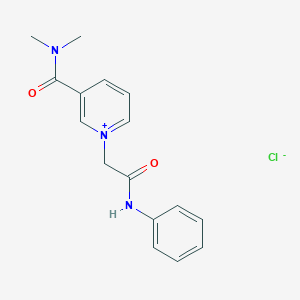
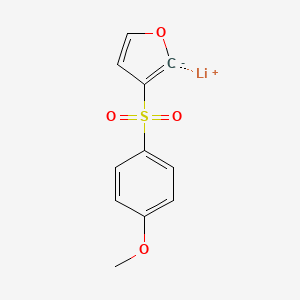
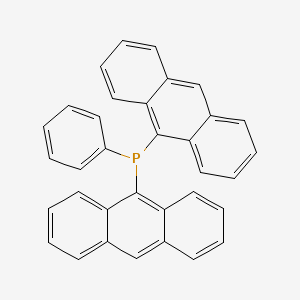
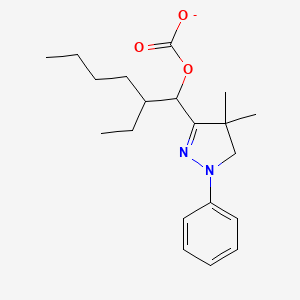
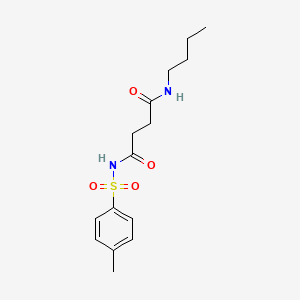
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
